Fexaramine

概要

説明

フェキサラミンは、胆汁酸活性化核レセプターであるファルネソイドXレセプター(FXR)のアゴニストとして作用する、研究中の化合物です。 FXRは、肝臓と腸における作用を通じて、胆汁酸の合成、抱合、輸送、および脂質代謝を制御します 。 フェキサラミンは、胆汁酸合成の調節と、グルコースおよび脂質の恒常性の維持において有望であることが示されています .

準備方法

フェキサラミンは、特定の試薬と条件を用いた一連の化学反応によって合成されます。

化学反応の分析

フェキサラミンは、酸化、還元、置換などの様々な化学反応を受けます。これらの反応で一般的に用いられる試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応によって生成される主な生成物は、用いられる特定の条件と試薬によって異なります 。 例えば、フェキサラミンの酸化は酸化誘導体の生成につながる一方、還元は化合物の還元形を生じます .

科学的研究の応用

Fexaramine is a synthetic compound that acts as a selective agonist of the farnesoid X receptor (FXR), primarily affecting intestinal tissues. Its applications span various fields, particularly in metabolic regulation and inflammatory diseases. This article delves into the scientific research applications of this compound, supported by case studies and data tables.

Weight Management and Obesity

This compound has shown promise in controlling weight gain and improving metabolic profiles in preclinical studies. In mice models, oral administration of this compound prevented weight gain despite normal food intake. This effect is attributed to the activation of FXR in the gut, which promotes fat burning and enhances glucose metabolism .

Key Findings:

- Weight Control : Mice treated with this compound maintained their weight while consuming the same amount of food as control groups .

- Metabolic Improvements : Enhanced glucose tolerance and increased browning of white adipose tissue were observed, leading to improved energy expenditure .

Insulin Sensitivity and Glucose Regulation

This compound has been linked to improved insulin sensitivity and glucose regulation. Studies indicate that it lowers hepatic glucose production and promotes an overall healthier metabolic state by increasing levels of fibroblast growth factor 15 (FGF15), which is crucial for bile acid metabolism .

Table 1: Metabolic Effects of this compound in Animal Studies

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 1 |

| Glucose Tolerance (mg/dL) | 180 ± 20 | 120 ± 15 |

| FGF15 Levels (pg/mL) | 50 ± 5 | 150 ± 10 |

| White Fat to Brown Fat Ratio | 1:5 | 1:2 |

Data reflects findings from various studies on this compound's impact on metabolic health in mice models.

Inflammatory Bowel Disease

Recent research has indicated that this compound may have therapeutic potential in treating inflammatory bowel disease (IBD). By activating FXR, this compound can reduce inflammation and restore homeostasis in the gut, making it a candidate for managing IBD symptoms .

Case Study Insights:

- Mouse Model Study : Mice with induced IBD treated with this compound showed reduced levels of inflammatory cytokines and decreased infiltration of inflammatory immune cells. This suggests a mechanism by which this compound can mitigate gut inflammation effectively .

Osteoclast Differentiation Inhibition

This compound has demonstrated inhibitory effects on osteoclast differentiation, which is significant for conditions like osteoporosis. It blocks RANKL-induced pathways that lead to osteoclast formation without causing cytotoxicity, indicating its potential use in bone health management .

Table 2: Effects of this compound on Osteoclastogenesis

| Treatment | Osteoclast Formation (MNCs) | Cytotoxicity Observed |

|---|---|---|

| Control | High | Yes |

| This compound | Significantly Reduced | No |

This table summarizes findings from studies evaluating the impact of this compound on osteoclast differentiation.

作用機序

フェキサラミンは、ファルネソイドXレセプター(FXR)のアゴニストとして作用することで効果を発揮します。 フェキサラミンがFXRに結合すると、レセプターが活性化され、胆汁酸の合成、脂質代謝、およびグルコース恒常性の調節につながります 。 これに関わる分子標的と経路には、線維芽細胞増殖因子15(FGF15)の活性化と、胆汁酸トランスポーターの調節が含まれます 。 フェキサラミンは、腸のFXR受容体に選択的に作用するため、代謝性疾患の治療薬として有望です .

類似化合物との比較

生物活性

Fexaramine is a synthetic agonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose homeostasis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on metabolism, and potential therapeutic applications.

This compound activates FXR, which leads to various downstream effects on gene expression and metabolic pathways. FXR functions as a bile acid sensor, coordinating cholesterol metabolism and lipid homeostasis. Upon activation by this compound, FXR regulates the transcription of genes involved in bile acid synthesis, transport, and metabolism, ultimately influencing systemic metabolic processes.

Key Mechanisms

- Lipid Metabolism : this compound has been shown to decrease lipid accumulation in liver cells and improve insulin sensitivity in animal models. In a study involving db/db mice, this compound treatment resulted in significant reductions in body weight without altering food intake, indicating its role in enhancing metabolic efficiency rather than reducing caloric consumption .

- Anti-ferroptotic Effects : Activation of FXR by this compound inhibits ferroptosis—a form of regulated cell death characterized by lipid peroxidation. This was demonstrated in various cell lines where this compound treatment reduced markers of lipid peroxidation and protected against ferroptotic cell death .

Effects on Metabolism

This compound exhibits several beneficial effects on metabolism:

- Weight Management : In high-fat diet (HFD) models, this compound treatment prevented weight gain and improved glucose tolerance. This effect is attributed to enhanced thermogenesis and reduced fat mass .

- Gut Health : this compound strengthens the intestinal barrier by increasing the expression of tight junction proteins, which helps mitigate conditions like "leaky gut" often seen in obesity .

- Inflammation Reduction : The compound has been linked to decreased systemic inflammation markers such as TNFα and IL-6, contributing to improved metabolic health .

Case Studies

- Obesity Prevention in Mice :

- Ferroptosis Inhibition :

Data Tables

Research Findings

Recent studies have underscored the potential of this compound as a therapeutic agent for metabolic disorders:

- Intestinal Specificity : Unlike other FXR agonists that may have systemic effects, this compound's action is primarily localized to the intestine. This characteristic minimizes systemic side effects while maximizing benefits related to gut health and metabolic regulation .

- Potential for Treating Type 2 Diabetes : Given its ability to enhance insulin sensitivity and reduce fat accumulation, this compound shows promise as a candidate for managing type 2 diabetes and associated complications .

特性

IUPAC Name |

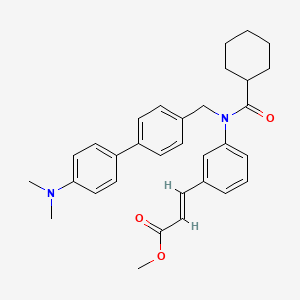

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQTUNDJHLEFEQ-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870369 | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574013-66-4 | |

| Record name | Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574013-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexaramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fexaramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fexaramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEXARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。